Silane, (dichloromethyl)tris(1-methylethyl)-
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Overview
Description
Silane, (dichloromethyl)tris(1-methylethyl)-: is a chemical compound with the molecular formula C10H22Cl2Si . It is a type of organosilicon compound, which means it contains carbon-silicon bonds. Organosilicon compounds are widely used in various industrial applications due to their unique properties, such as thermal stability, chemical resistance, and hydrophobicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (dichloromethyl)tris(1-methylethyl)- typically involves the reaction of dichloromethylsilane with isopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of Silane, (dichloromethyl)tris(1-methylethyl)- is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Silane, (dichloromethyl)tris(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Silanes with reduced functional groups.
Substitution: Organosilicon compounds with various functional groups.
Scientific Research Applications
Chemistry: Silane, (dichloromethyl)tris(1-methylethyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions, which are important in the production of silicone polymers .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules .
Industry: In the industrial sector, Silane, (dichloromethyl)tris(1-methylethyl)- is used as a coupling agent to enhance the adhesion between different materials, such as glass and polymers. It is also utilized in the production of coatings, sealants, and adhesives .
Mechanism of Action
The mechanism of action of Silane, (dichloromethyl)tris(1-methylethyl)- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The presence of chlorine atoms allows for further functionalization through substitution reactions .
Comparison with Similar Compounds
Trichlorosilane: Used in the production of high-purity silicon for the semiconductor industry.
Trimethylsilyl chloride: Commonly used as a protecting group in organic synthesis.
Phenylsilane: Employed in hydrosilylation reactions similar to Silane, (dichloromethyl)tris(1-methylethyl)-.
Uniqueness: Silane, (dichloromethyl)tris(1-methylethyl)- is unique due to its specific combination of dichloromethyl and isopropyl groups, which provide distinct reactivity and stability compared to other silanes. This makes it particularly useful in applications requiring precise control over chemical properties and reactivity .
Properties
CAS No. |
61209-13-0 |
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Molecular Formula |
C10H22Cl2Si |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
dichloromethyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C10H22Cl2Si/c1-7(2)13(8(3)4,9(5)6)10(11)12/h7-10H,1-6H3 |
InChI Key |
JCBRZWOQUNWFMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)C(Cl)Cl |
Origin of Product |
United States |
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